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Introduction
This document provides detailed application notes and protocols for the use of AM095 free
acid in Guanine Nucleotide [γ-S]Thiotriphosphate (GTPγS) binding assays. It is critical to note

that based on current scientific literature, AM095 free acid is a potent and selective antagonist

of the Lysophosphatidic Acid Receptor 1 (LPA1) and is not reported to be an antagonist of G-

Protein Coupled Receptor 84 (GPR84)[1][2][3]. Therefore, the protocols and data presented

herein focus on the established activity of AM095 at the LPA1 receptor.

The GTPγS binding assay is a functional assay used to measure the activation of G-protein

coupled receptors (GPCRs) in response to ligand binding[4][5]. Agonist activation of a GPCR

promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-

protein. The use of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, results in the

accumulation of the activated Gα-[³⁵S]GTPγS complex, which can be quantified[5]. This assay

can be used to determine the potency and efficacy of agonists, as well as the inhibitory activity

of antagonists[4][5][6].

This application note will first detail the established use of AM095 free acid as an LPA1

antagonist in a GTPγS binding assay. A separate section will provide a brief overview of

GPR84 and its antagonists that have been characterized using this assay format.
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AM095 Free Acid: A Potent LPA1 Receptor
Antagonist
AM095 free acid has been characterized as a potent antagonist of the LPA1 receptor,

demonstrating inhibitory activity in GTPγS binding assays with recombinant human and mouse

LPA1 receptors[2][3].

Quantitative Data: AM095 Free Acid Inhibition of LPA1
Receptor Assay Type Parameter Value (µM)

Human LPA1
[³⁵S]GTPγS Binding

Assay
IC₅₀ 0.98[2][3]

Mouse LPA1
[³⁵S]GTPγS Binding

Assay
IC₅₀ 0.73[2][3]

Experimental Protocol: AM095 Free Acid in an LPA1
GTPγS Binding Assay
This protocol is adapted from established methodologies for assessing LPA1 receptor

antagonists[2].

I. Materials and Reagents
AM095 free acid

Membrane preparation: Chinese hamster ovary (CHO) cell membranes overexpressing

recombinant human or mouse LPA1.

[³⁵S]GTPγS: (specific activity >1000 Ci/mmol)

Lysophosphatidic acid (LPA) (18:1): Agonist

Guanosine diphosphate (GDP)

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b560070?utm_src=pdf-body
https://www.benchchem.com/product/b560070?utm_src=pdf-body
https://www.medchemexpress.com/AM095-free-acid.html
https://www.targetmol.com/compound/am095%20free%20acid
https://www.benchchem.com/product/b560070?utm_src=pdf-body
https://www.medchemexpress.com/AM095-free-acid.html
https://www.targetmol.com/compound/am095%20free%20acid
https://www.medchemexpress.com/AM095-free-acid.html
https://www.targetmol.com/compound/am095%20free%20acid
https://www.benchchem.com/product/b560070?utm_src=pdf-body
https://www.medchemexpress.com/AM095-free-acid.html
https://www.benchchem.com/product/b560070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saponin

Fatty acid-free bovine serum albumin (BSA)

96-well microplates

Scintillation counter

Dimethyl sulfoxide (DMSO)

II. Experimental Procedure
Preparation of Reagents:

Prepare a stock solution of AM095 free acid in DMSO. Further dilute in assay buffer to the

desired concentrations.

Prepare a stock solution of LPA in a suitable solvent and dilute in assay buffer to the

desired concentration.

Prepare the complete assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM

MgCl₂, 50 µg/mL saponin, and 0.2% fatty acid-free BSA, pH 7.5.

Prepare a solution of [³⁵S]GTPγS and 5 µM GDP in the complete assay buffer.

Assay Protocol:

In a 96-well microplate, add the following in order:

Varying concentrations of AM095 free acid (or vehicle control - DMSO).

25 to 40 µg of cell membranes expressing the LPA1 receptor.

A fixed concentration of the agonist LPA (e.g., 900 nM) to stimulate GTPγS binding. For

determining agonist activity of AM095, LPA is omitted.

Incubate the plate at 30°C for 30 minutes to allow for antagonist binding.
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Initiate the binding reaction by adding the [³⁵S]GTPγS and GDP solution to a final

concentration of approximately 0.1 nM [³⁵S]GTPγS.

Incubate the plate at 30°C for an additional 30-60 minutes with gentle agitation.

Termination and Detection:

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Dry the filters and measure the radioactivity bound to the filters using a scintillation

counter.

Data Analysis:

Determine the specific binding by subtracting the non-specific binding (in the presence of

a saturating concentration of unlabeled GTPγS) from the total binding.

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the

concentration of AM095 free acid.

Calculate the IC₅₀ value using non-linear regression analysis.

GPR84: An Inflammatory G-Protein Coupled
Receptor
While AM095 is not a GPR84 antagonist, GPR84 is a receptor of significant interest in

inflammation and immunology[7]. It is activated by medium-chain fatty acids and couples

primarily to the Gαi/o signaling pathway[8]. Several potent and selective GPR84 antagonists

have been identified and characterized using GTPγS binding assays.

GPR84 Antagonists in GTPγS Binding Assays
A number of antagonists have been developed for GPR84 and their inhibitory effects have

been quantified using GTPγS binding assays. For instance, compounds such as GLPG1205

and the experimental compound 837 have been shown to be effective antagonists of human

GPR84 in this assay format[7][9][10]. These studies often utilize cell membranes from HEK293
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or CHO cells engineered to express human GPR84, sometimes as a fusion protein with a Gα

subunit to enhance the assay signal[9][10].
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Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.
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Caption: GPR84 Signaling Pathway and Antagonism.
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Caption: General Workflow for a [³⁵S]GTPγS Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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